molecular formula C8H6F4O2 B1589149 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol CAS No. 35175-79-2

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol

Cat. No.: B1589149
CAS No.: 35175-79-2
M. Wt: 210.13 g/mol
InChI Key: GJEGXOUIWJIPTB-UHFFFAOYSA-N
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Description

“4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol” is a common organic compound used as a protecting group in organic synthesis reactions . It has a CAS number of 83282-91-1 .


Synthesis Analysis

The compound can be synthesized from 2,3,5,6-tetrachloroterephthalonitrile through fluorination, hydrolysis, acylation, reduction, and dehydroxylation reactions . This technology has a short synthesis route, high synthesis yield, and low pollution, making it suitable for industrialization .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H8F4O2 . Its molecular weight is 224.15 .


Chemical Reactions Analysis

“this compound” is used as a reagent in the synthesis of Metofluthrin, a potent new synthetic pyrethroid with high vapor activity against mosquitos .


Physical and Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 214.2±35.0 °C at 760 mmHg . The flash point is 106.8±22.5 °C . The vapor pressure is 0.1±0.4 mmHg at 25°C .

Scientific Research Applications

Biomonitoring and Environmental Health

4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol and its derivatives have been explored for their potential as biomarkers in environmental health studies. For example, 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol has been identified as a urinary biomarker for monitoring exposure to metofluthrin, a fluorine-containing pyrethroid used in mosquito repellents. This study demonstrated its utility in assessing metofluthrin exposure in populations, highlighting its importance in environmental health research and public safety (Yoshida, 2015).

Chemical Synthesis and Organic Chemistry

In the field of organic chemistry, this compound plays a role as an intermediate in various chemical syntheses. For instance, it has been used in the synthesis of Tefluthrin, an insecticide, demonstrating the compound's versatility in the creation of complex organic molecules (Xiao-yan, 2006). Additionally, its derivatives have been used as protecting groups for carboxylic acids, illustrating its utility in facilitating certain chemical reactions (Yoo, Kim, & Kyu, 1990).

Photocatalysis and Material Science

The compound and its derivatives have applications in photocatalysis, a branch of material science. Selective photocatalytic oxidation of benzyl alcohol derivatives, including 4-Methoxybenzyl alcohol, has been achieved using titanium dioxide under oxygen atmosphere. Such studies contribute to our understanding of photocatalytic processes and their potential applications in environmental remediation and energy conversion (Higashimoto et al., 2009).

Electrochemistry

In electrochemistry, the reduction of fluorinated aromatic carboxylic acids to produce this compound has been studied. These findings are significant in the context of developing novel methods for the synthesis of fluorinated organic compounds, which have widespread applications in pharmaceuticals and agrochemicals (Drakesmith, 1972).

Safety and Hazards

The compound is classified as a hazardous substance. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The compound is used as a reagent in the synthesis of Metofluthrin , a potent new synthetic pyrethroid with high vapor activity against mosquitos . This suggests potential future directions in the development of new synthetic pyrethroids for mosquito control.

Mechanism of Action

Target of Action

It is used as a reagent in the synthesis of metofluthrin , a potent new synthetic pyrethroid with high vapor activity against mosquitos . Therefore, it can be inferred that the compound may indirectly affect the nervous system of insects, which is the common target of pyrethroids.

Mode of Action

As a precursor in the synthesis of Metofluthrin , it may contribute to the overall insecticidal activity of the final product. Pyrethroids, including Metofluthrin, typically work by disrupting the functioning of the nervous system in insects .

Biochemical Pathways

As a component in the synthesis of metofluthrin , it may indirectly influence the biochemical pathways associated with the nervous system function in insects.

Result of Action

As a precursor in the synthesis of Metofluthrin , its primary role is likely in the formation of the active pyrethroid compound, which is known to have insecticidal effects .

Action Environment

The action, efficacy, and stability of 4-Methoxy-2,3,5,6-tetrafluorobenzyl alcohol can be influenced by various environmental factors. These may include the conditions under which it is stored and used, such as temperature and exposure to light .

Properties

IUPAC Name

(2,3,5,6-tetrafluoro-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c1-14-8-6(11)4(9)3(2-13)5(10)7(8)12/h13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEGXOUIWJIPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474837
Record name 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35175-79-2
Record name 4-METHOXY-2,3,5,6-TETRAFLUOROBENZYL ALCOHOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pentafluorobenzyl alcohol (1.98 g) was added to a stirred solution of sodium methoxide (obtained by dissolving sodium (0.4 g) in methyl alcohol (10 ml) at the ambient temperature, and the mixture heated at the reflux temperature for 3.5 hours. After cooling the mixture, the solvent was removed by evaporation under reduced pressure and the residue partitioned between water and diethyl ether. After separating the ethereal layer and washing with water, it was dried over anhydrous magnesium sulphate and concentrated by evaporation of the solvent under reduced pressure to yield 4-methoxy-2,3,5,6-tetrafluorobenzyl alcohol (1.8 g), identical with the product of Example 5.
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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